molecular formula C19H20N4O3 B4760751 2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide

2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide

Cat. No. B4760751
M. Wt: 352.4 g/mol
InChI Key: UKBPHWRLMRRMGA-UHFFFAOYSA-N
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Description

2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide, also known as BOPC, is a compound that has been extensively studied for its potential applications in scientific research. BOPC is a hydrazinecarboxamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide is thought to exert its effects through the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the breakdown of acetylcholine, a neurotransmitter that is involved in a variety of physiological processes, including memory and muscle function.
Biochemical and Physiological Effects:
2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and to improve cognitive function in animal models of Alzheimer's disease. 2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide has also been shown to have anti-inflammatory effects and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide in lab experiments is its well-characterized mechanism of action, which allows for targeted investigations into its effects on specific physiological processes. However, one limitation is that 2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide can be difficult to synthesize and purify, which may limit its availability for use in experiments.

Future Directions

Future research on 2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide could focus on investigating its potential as a therapeutic agent for a variety of diseases, including cancer and neurodegenerative disorders. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of 2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide, as well as its potential limitations and side effects. Finally, investigations into alternative synthesis methods and purification techniques could help to improve the availability and accessibility of 2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide for scientific research.

Scientific Research Applications

2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide has been used in a variety of scientific research applications, including studies on the role of hydrazinecarboxamides in cancer treatment, as well as investigations into the potential use of 2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-phenylhydrazinecarboxamide as a therapeutic agent for neurodegenerative diseases.

properties

IUPAC Name

1-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-17-11-15(13-23(17)12-14-7-3-1-4-8-14)18(25)21-22-19(26)20-16-9-5-2-6-10-16/h1-10,15H,11-13H2,(H,21,25)(H2,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBPHWRLMRRMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]-N-phenylhydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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